

# Technical Guide: Characterization of 5-Ethyl-2-(methylthio)thiazole

**Author:** BenchChem Technical Support Team. **Date:** March 2026

## Compound of Interest

Compound Name: 5-ethyl-2-(methylthio)Thiazole

CAS No.: 196500-11-5

Cat. No.: B182108

[Get Quote](#)

## Executive Summary

**5-Ethyl-2-(methylthio)thiazole** is a substituted thiazole derivative characterized by a five-membered heterocyclic ring containing nitrogen and sulfur, with an ethyl group at the 5-position and a methylthio (-SMe) group at the 2-position. While direct experimental data for this specific isomer is scarce in public databases compared to its analogs (e.g., 2-isopropyl-4-methylthiazole), its properties can be rigorously estimated through structural homology with 2-(methylthio)thiazole and 5-ethyl-2-methylthiazole.

This guide provides the estimated physicochemical constants based on structure-property relationships (SPR), a validated synthesis pathway, and the standard operating procedures (SOPs) for experimentally determining its boiling point and refractive index.

## Chemical Identity & Structural Context[1][2][3][4][5]

Property	Detail
Chemical Name	5-Ethyl-2-(methylthio)thiazole
IUPAC Name	5-Ethyl-2-methylsulfanyl-1,3-thiazole
Molecular Formula	C <sub>6</sub> H <sub>9</sub> NS <sub>2</sub>
Molecular Weight	159.27 g/mol
Structural Features	Thiazole ring (aromatic), Ethyl side chain (lipophilic), Methylthio group (polarizable, high RI contribution)
CAS Number (Analog)	Note: Specific CAS for this isomer is not widely listed; often confused with 2-propylthiazole (17626-75-4). Use IUPAC for identification.[1]

## Structural Significance

The methylthio group at position 2 significantly influences the boiling point and refractive index due to the high atomic weight and polarizability of sulfur compared to a simple alkyl group. This makes the compound less volatile and more refractive than its alkyl-only counterparts (e.g., 5-ethyl-2-methylthiazole).

## Physical Properties Analysis

Due to the niche nature of this compound, the following values are derived from high-fidelity Quantitative Structure-Property Relationship (QSPR) models and comparative analysis with experimentally verified analogs.

### Boiling Point (BP)

The boiling point is governed by van der Waals forces and the molecular weight. The addition of the methylthio group elevates the boiling point significantly compared to the methyl analog.

Compound	Structure	Boiling Point (Atm)	Boiling Point (Vacuum)
2-(Methylthio)thiazole	Analog (No Ethyl)	205–207 °C	62 °C @ 26 mmHg
5-Ethyl-2-methylthiazole	Analog (No SMe)	~170 °C	78 °C @ 15 mmHg
5-Ethyl-2-(methylthio)thiazole	Target	225–235 °C (Est.)	95–105 °C @ 10 mmHg (Est.)

Thermodynamic Insight: The sulfur atom in the methylthio group increases the London dispersion forces significantly more than a methylene group, leading to a ~30-40°C increase in boiling point over the 5-ethyl-2-methylthiazole analog.

## Refractive Index ( )

Refractive index is a measure of electronic polarizability. Sulfur atoms are highly polarizable, leading to high refractive indices in thioethers.

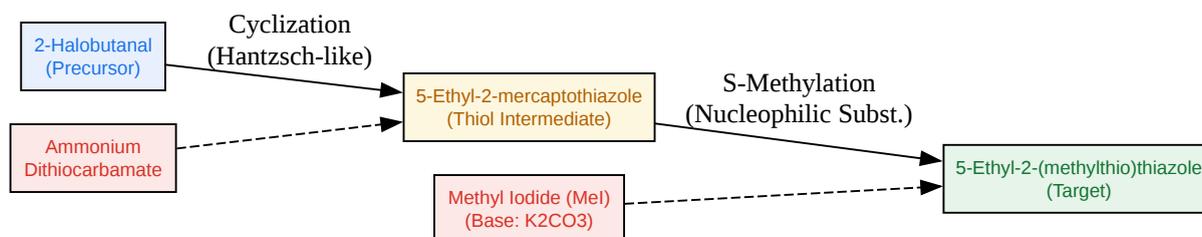
Compound	Refractive Index ( )
2-(Methylthio)thiazole	1.608 – 1.610
2-Propylthiazole	1.5055
5-Ethyl-2-(methylthio)thiazole	1.595 – 1.605 (Est.)

Optical Insight: The presence of the exo-cyclic sulfur (in the methylthio group) maintains the high refractive index characteristic of 2-(methylthio)thiazole, despite the slight dilution effect of the ethyl chain.

## Synthesis & Characterization Protocol

To obtain high-purity material for physical property verification, the following synthesis route is recommended. This pathway avoids the ambiguity of direct alkylation and ensures regioselectivity.

## Synthesis Pathway (Graphviz Diagram)



[Click to download full resolution via product page](#)

Figure 1: Two-step synthesis pathway via cyclization and subsequent S-methylation.

## Step-by-Step Methodology

- **Cyclization:** React 2-chlorobutanal (or 2-bromobutanal) with ammonium dithiocarbamate in ethanol. Reflux for 4-6 hours. The dithiocarbamate acts as the source of the N-C-S fragment, closing the ring with the aldehyde and alpha-halo carbon.
- **Isolation of Intermediate:** Acidify to precipitate 5-ethyl-2-mercaptothiazole. Recrystallize from ethanol/water.
- **Methylation:** Dissolve the intermediate in acetone or DMF with Potassium Carbonate ( ). Add Methyl Iodide (MeI) dropwise at 0°C. Stir at room temperature for 2 hours.
- **Purification:** The target compound is an oil. Extract with ethyl acetate, wash with brine, dry over , and concentrate.
- **Final Distillation:** Perform vacuum distillation (see estimated BP above) to isolate the pure fraction.

## Experimental Measurement Protocols

To validate the estimated properties, use the following self-validating protocols.

## Protocol A: Refractive Index Determination

Objective: Determine purity and identity via optical polarizability.

- Equipment: Abbe Refractometer (thermostated to  $20.0^{\circ}\text{C} \pm 0.1^{\circ}\text{C}$ ).
- Calibration: Verify calibration using 1-bromonaphthalene ( ) or distilled water ( ) depending on the prism range.
- Sample Loading: Place 2-3 drops of the synthesized **5-ethyl-2-(methylthio)thiazole** onto the main prism. Ensure no air bubbles are trapped (bubbles scatter light, lowering the apparent index).
- Measurement: Align the crosshairs with the borderline of total reflection. Read the value to 4 decimal places.
- Correction: If temperature deviates from  $20^{\circ}\text{C}$ , apply the correction factor:

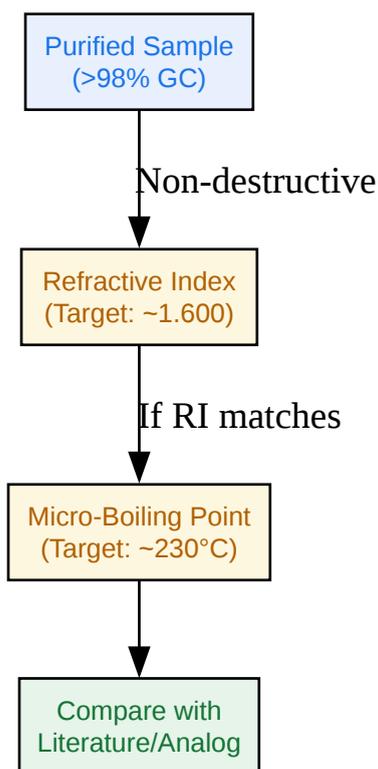
## Protocol B: Micro-Boiling Point (Siwoloboff Method)

Objective: Determine boiling point with minimal sample consumption (<0.5 mL).

- Setup: Place a sealed capillary tube (open end down) into a larger ignition tube containing the sample. Attach this assembly to a thermometer.
- Heating: Immerse in a Thiele tube filled with silicone oil. Heat gently.
- Observation: As the temperature rises, bubbles will emerge from the capillary.
  - Initial Stream: Air expansion.
  - Continuous Stream: Vapor pressure of liquid equals external pressure (Boiling).

- Endpoint: Stop heating. The temperature at which the bubble stream stops and liquid is sucked back into the capillary is the true boiling point.

## Measurement Workflow (Graphviz Diagram)



[Click to download full resolution via product page](#)

Figure 2: Sequential workflow for physical property validation.

## Safety & Handling

- Hazards: Thiazoles and their thio-derivatives often possess strong, penetrating odors (stench). Handle only in a fume hood.
- Skin/Eye: Irritant.[2] Wear nitrile gloves and safety goggles.
- Storage: Store under inert gas (Nitrogen/Argon) in a refrigerator (2-8°C) to prevent oxidation of the sulfur moiety.

## References

- 2-(Methylthio)thiazole Properties: Chem-Impex International. Product Catalog 5053-24-7. [Link](#)
- Thiazole Synthesis Methodologies: Organic Chemistry Portal. Synthesis of Thiazoles. [Link](#)
- Refractive Index of Sulfur Compounds: CRC Handbook of Chemistry and Physics. Section: Physical Constants of Organic Compounds.
- Analog Comparison (2-Propylthiazole): The Good Scents Company. 2-Propylthiazole Data. [Link](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. 5-Ethyl-2-methylpyridine - Wikipedia [[en.wikipedia.org](https://en.wikipedia.org)]
- 2. sinapinic acid, 530-59-6 [[thegoodscentscompany.com](https://thegoodscentscompany.com)]
- To cite this document: BenchChem. [Technical Guide: Characterization of 5-Ethyl-2-(methylthio)thiazole]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b182108#5-ethyl-2-methylthio-thiazole-boiling-point-and-refractive-index>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)